5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene is a bicyclic organic compound characterized by a unique structure that incorporates a nitro group and a phenyl substituent. This compound is classified under the category of bicyclic alkenes, specifically belonging to the bicyclo[2.2.1]heptene family. The molecular formula of 5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene is , with a molecular weight of approximately 215.25 g/mol .
The synthesis of 5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene typically involves several key steps:
The synthesis requires careful monitoring of reaction conditions to maximize the yield and minimize by-products. Techniques such as chromatography may be employed for purification, while spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy) are typically used for structural confirmation.
The molecular structure of 5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene can be represented in various formats:
O=N([C@@H]1[C@@H](C2=CC=CC=C2)[C@]3([H])C[C@@]1([H])C=C3)=O
InChI=1S/C13H13NO2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-7,10-13H,8H2/t10-,11+,12-,13-/m0/s1
.The compound exhibits chirality at several carbon centers, which is crucial for its chemical properties and reactivity.
5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene undergoes several types of chemical reactions:
These reactions are facilitated by specific reagents and conditions that promote desired transformations while minimizing unwanted side reactions.
The mechanism of action for 5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene involves its participation in various chemical pathways depending on the reaction type:
5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene is typically encountered as a solid with the following properties:
The compound exhibits notable reactivity due to the presence of both the nitro and phenyl groups, influencing its behavior in various chemical environments:
5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene has several scientific applications:
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 10463-84-0
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: